molecular formula C13H7Cl3F3N3O B2877512 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide CAS No. 326807-66-3

2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide

Cat. No.: B2877512
CAS No.: 326807-66-3
M. Wt: 384.56
InChI Key: KNZGPDDPLZNEPU-UHFFFAOYSA-N
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Description

2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a synthetic organic compound belonging to the class of hydrazides. This compound features significant halogenation, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves several key steps:

  • Halogenation: : Starting with a suitable pyridine derivative, halogenation at specific positions introduces chlorine and trifluoromethyl groups.

  • Coupling Reaction: : The halogenated pyridine derivative is then subjected to a coupling reaction with 2,6-dichlorobenzohydrazide under controlled conditions, often involving a catalyst and solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Industrial-scale production mirrors these methods but optimizes conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to remove halogen atoms or alter the trifluoromethyl group.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible due to the presence of halogen atoms and the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Reagents like lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Reagents such as sodium methoxide or Grignard reagents for nucleophilic substitution, and aluminum chloride for electrophilic substitution.

Major Products Formed

  • From Oxidation: : Modified derivatives with additional oxygen-containing groups.

  • From Reduction: : Compounds with fewer halogen atoms or modified trifluoromethyl groups.

  • From Substitution: : A variety of derivatives depending on the substituents introduced.

Scientific Research Applications

In Chemistry

Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

In Biology

Investigated for its potential biological activity, including antimicrobial and anticancer properties.

In Medicine

In Industry

  • Agrochemicals: : Its derivatives are explored for use as herbicides, fungicides, and insecticides.

  • Materials Science: : Utilized in the development of new materials with unique physical properties.

Comparison with Similar Compounds

Uniqueness

Compared to other hydrazides, 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide stands out due to its extensive halogenation, which imparts greater stability and reactivity. The presence of trifluoromethyl and multiple chlorine atoms differentiates its chemical behavior from simpler hydrazides.

Similar Compounds

  • 2,6-Dichlorobenzohydrazide: : Lacks the pyridine ring and trifluoromethyl group, resulting in different reactivity.

  • N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide: : Similar but lacks multiple chlorine substitutions on the benzene ring.

  • Benzohydrazide Derivatives: : Various other derivatives exist with different halogenation and substitution patterns, each with unique properties.

That's a snapshot of this intriguing compound! If there’s anything you need more details on, just let me know.

Properties

IUPAC Name

2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3N3O/c14-7-2-1-3-8(15)10(7)12(23)22-21-11-9(16)4-6(5-20-11)13(17,18)19/h1-5H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZGPDDPLZNEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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